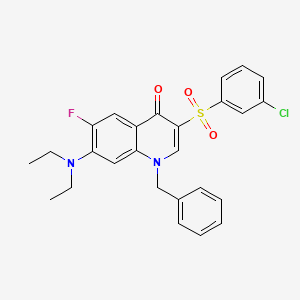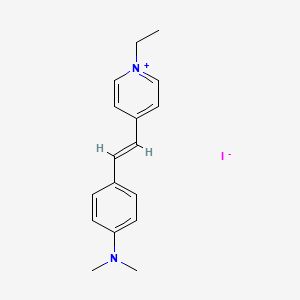
1-benzyl-3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H24ClFN2O3S and its molecular weight is 499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to 1-benzyl-3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoroquinolin-4(1H)-one have been synthesized and evaluated for their potential anticancer activity. For instance, sulfonamide derivatives have been studied for their cytotoxic activities against cancer cell lines, including breast and colon cancer. One study highlighted the synthesis of various sulfonamide derivatives and their in vitro screening against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, identifying compounds with potent anticancer properties (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015).
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. Research into new quinazolines with potential antimicrobial agents has shown promise. One study involved synthesizing quinazoline derivatives and testing their antibacterial and antifungal activities against various pathogens, suggesting their application as antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Antibacterial Agents
The quinolone core, similar to the one in this compound, is a well-known scaffold in antibacterial agents. Studies on quinolone antibacterial agents, including the synthesis and structure-activity relationships of various substituted quinolines, have contributed to the development of potent antibacterial compounds (Sánchez, J., Domagala, J., Hagen, S., Heifetz, C. L., Hutt, M. P., Nichols, J. B., & Trehan, A., 1988).
Antimicrobial and Pharmacological Screening
Further research has focused on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, targeting both biological and pharmacological screening. These compounds, containing functional groups similar to this compound, have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing their versatility in pharmacological applications (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).
Fluorescence Imaging
Compounds related to this compound have been explored as fluorescent probes. A study on the development of a novel two-photon fluorescent probe for detecting reducing agents demonstrates the potential for such compounds in bioimaging and analytical applications (Sun, T.-Y., Xia, L., Huang, J., Gu, Y., & Wang, P., 2018).
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-9-6-5-7-10-18)34(32,33)20-12-8-11-19(27)13-20/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPJDFCZLTZHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)
![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)

![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)






![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)